ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is a complex organic compound that features a benzotriazine ring, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzotriazine ring, followed by the attachment of the butanoyl group, and finally the esterification with piperazine-1-carboxylate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
Ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate
- 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Properties
Molecular Formula |
C18H23N5O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N5O4/c1-2-27-18(26)22-12-10-21(11-13-22)16(24)8-5-9-23-17(25)14-6-3-4-7-15(14)19-20-23/h3-4,6-7H,2,5,8-13H2,1H3 |
InChI Key |
GBUHCLVDWPYNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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